4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid
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Overview
Description
4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid is a complex organic compound featuring a piperidine ring, a sulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with a sulfonyl chloride to form the piperidinylsulfonyl intermediate. This intermediate is then coupled with a benzoyl chloride derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of 4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidine itself, which share the piperidine ring structure.
Sulfonylbenzoic acids: Compounds like sulfanilic acid and benzenesulfonic acid share the sulfonyl and benzoic acid moieties.
Uniqueness
4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-18(20-16-9-7-14(8-10-16)19(23)24)15-5-4-6-17(13-15)27(25,26)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWRAWHRSVFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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